2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile
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Overview
Description
2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring and a pyridine ring
Preparation Methods
The synthesis of 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile typically involves multiple steps One common method starts with the condensation of trifluoromethyl pyrimidine with piperidine derivativesThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The pyridine and pyrimidine rings can be reduced using suitable reducing agents.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyrimidines and piperidines. What sets 2-({1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile apart is its unique combination of functional groups, which can impart distinct chemical and biological properties. For example, compounds like 4-amino-2-(trifluoromethyl)pyridine and 1-(4-trifluoromethyl-pyrimidin-2-yl)-piperidin-3-yl-methanol share some structural similarities but differ in their specific applications and reactivity .
Properties
IUPAC Name |
2-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O/c18-17(19,20)14-7-15(24-11-23-14)25-5-1-2-13(9-25)10-26-16-6-12(8-21)3-4-22-16/h3-4,6-7,11,13H,1-2,5,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAAUEVRZVNXEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)C(F)(F)F)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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